ICA-105574

Descripción

Propiedades

IUPAC Name |

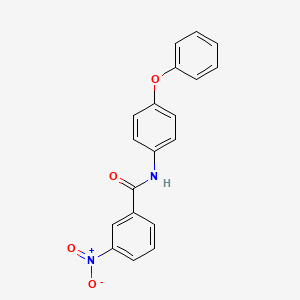

3-nitro-N-(4-phenoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c22-19(14-5-4-6-16(13-14)21(23)24)20-15-9-11-18(12-10-15)25-17-7-2-1-3-8-17/h1-13H,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWKBKTVROCPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351981 | |

| Record name | 3-nitro-N-(4-phenoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316146-57-3 | |

| Record name | 3-nitro-N-(4-phenoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-N-(4-phenoxyphenyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of ICA-105574

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICA-105574 is a potent and selective activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac action potential repolarization. Its primary mechanism of action involves the profound attenuation of C-type inactivation, a key intrinsic gating process that limits hERG channel conductivity at positive membrane potentials. By binding to a specific hydrophobic pocket within the channel's pore domain, this compound stabilizes the open, non-inactivated state of the selectivity filter. This results in a significant increase in outward potassium current, leading to a shortening of the cardiac action potential duration. This unique mechanism has positioned this compound as a valuable pharmacological tool for investigating hERG channel gating and as a potential therapeutic agent for conditions associated with delayed cardiac repolarization, such as Long QT Syndrome (LQTS). This guide provides an in-depth overview of the molecular mechanism, quantitative pharmacology, and key experimental methodologies used to characterize this compound.

Core Mechanism of Action: Attenuation of hERG Inactivation

This compound exerts its primary effect by directly modulating the gating properties of the hERG potassium channel. Unlike channel blockers, this compound is a potent activator that significantly enhances the outward potassium current (IKr) through the channel. The principal mechanism underlying this activation is the pharmacological removal of the hERG channel's rapid, voltage-dependent C-type inactivation.[1][2][3]

This is achieved by inducing a substantial positive shift in the voltage dependence of inactivation.[4][5] For instance, at a concentration of 2 µM, this compound can shift the voltage dependence of hERG inactivation by as much as +183 mV.[4] This profound shift effectively prevents the channel from entering an inactivated state at physiological membrane potentials, thereby increasing the overall potassium efflux during the cardiac action potential.

Molecular dynamics simulations and mutagenesis studies suggest that this compound stabilizes the conformation of the selectivity filter, preventing the conformational changes that lead to inactivation.[6][7] In addition to its dominant effect on inactivation, this compound also causes a modest negative shift in the voltage-dependence of activation and slows the deactivation of the channel.[8]

Interestingly, this compound exhibits opposite effects on the closely related human EAG1 (hEAG1) channel, where it enhances inactivation, highlighting the nuanced structure-activity relationship of this compound.[5]

Quantitative Pharmacology of this compound

The potency and efficacy of this compound have been quantified across various experimental systems. The following tables summarize key quantitative data on its activity.

Table 1: In Vitro Potency and Efficacy of this compound on hERG Channels

| Parameter | Value | Cell System | Reference |

| EC50 (Current Amplitude) | 0.5 ± 0.1 µM | HEK cells expressing hERG | [1][3] |

| EC50 (hERG Activation) | 0.42 ± 0.04 µM | HEK cells expressing hERG | [8][9] |

| Hill Slope (nH) | 3.3 ± 0.2 | HEK cells expressing hERG | [1][3] |

| Hill Coefficient (nH) | 2.5 ± 0.3 | Not Specified | [8] |

| Maximal Current Increase | > 10-fold | HEK cells expressing hERG | [1] |

| Maximal Current Increase (Emax) | 5.5 ± 0.3-fold | Not Specified | [8] |

| Shift in V0.5 of Inactivation | +182 mV (at 2 µM) | Not Specified | |

| Shift in V0.5 of Activation | -11 mV (at 3 µM) | Not Specified |

Table 2: In Vivo and Ex Vivo Effects of this compound on Cardiac Repolarization

| Experimental Model | Dosage/Concentration | Effect | Reference |

| Guinea-pig ventricular myocytes | 3-10 µM | Concentration-dependent shortening of Action Potential Duration (APD) | [1][3] |

| Langendorff-perfused guinea-pig hearts | Not Specified | Shortened QT and QTc intervals and Monophasic Action Potential Duration (MAP90) | [9] |

| Anesthetized dogs | 10 mg/kg | Significant shortening of QT and QTc intervals | [9] |

| Porcine model of LQT8 | 3 mg/kg (single IV dose) | Immediate shortening of QTc interval by ~28% | [1] |

Binding Site and Molecular Interactions

Site-directed mutagenesis and molecular modeling studies have identified the binding site of this compound within a hydrophobic pocket of the hERG channel's pore domain.[5][6] This pocket is located between two adjacent subunits and is formed by the S5 helix, the pore helix, and the S6 helix.[5][7] This binding site is distinct from that of classical hERG channel blockers, which typically bind within the central cavity of the pore.[6]

The binding of this compound is proposed to allosterically stabilize the selectivity filter in a conformation that is permissive to potassium ion conduction and resistant to inactivation.[4][7] The nitro moiety on the benzamide ring of this compound has been shown to be crucial for its activity.[6]

Experimental Protocols

The characterization of this compound's mechanism of action has relied on several key experimental techniques. Detailed methodologies for these are outlined below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for studying the effects of this compound on hERG channel currents in a controlled in vitro setting.

-

Cell Preparation:

-

Human Embryonic Kidney (HEK) cells stably expressing the hERG channel are cultured under standard conditions.

-

Cells are passaged and plated onto glass coverslips for recording.

-

Prior to recording, cells are washed and resuspended in an extracellular buffer solution.[10]

-

-

Solutions:

-

Recording Procedure:

-

A glass micropipette with a resistance of 2-5 MΩ is filled with the intracellular solution and mounted on a micromanipulator.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.

-

The cell is held at a holding potential of -80 mV.

-

To elicit hERG currents, a depolarizing voltage step is applied (e.g., to +40 mV for 500 ms), followed by a repolarizing ramp or step to measure the tail current.[10]

-

This compound is dissolved in a vehicle (e.g., DMSO) and then diluted into the extracellular solution to the desired final concentrations. The compound is applied to the cells via a perfusion system.

-

In Vivo QT Interval Assessment in Animal Models

These studies are crucial for understanding the physiological effects of this compound on cardiac repolarization in a whole-organism context.

-

Animal Models:

-

Experimental Procedure (Anesthetized Dog Model):

-

Animals are anesthetized and instrumented for continuous electrocardiogram (ECG) recording.

-

Baseline ECG parameters, including the QT interval, are recorded.

-

This compound is administered intravenously, often at escalating doses.

-

ECG recordings are continuously monitored during and after drug administration.

-

Blood samples may be collected to determine the plasma concentration of this compound.[9]

-

The QT interval is corrected for heart rate (QTc) using a species-specific formula (e.g., Van de Water's formula for dogs).

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on the hERG potassium channel.

Experimental Workflow for Characterizing this compound

Caption: Workflow for characterizing a novel hERG channel activator like this compound.

References

- 1. hERG channel agonists show promise for treating long QT syndrome type 8 | BioWorld [bioworld.com]

- 2. Compound this compound prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound interacts with a common binding site to elicit opposite effects on inactivation gating of EAG and ERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toward a Structural View of hERG Activation by the Small-Molecule Activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular insights into the rescue mechanism of an HERG activator against severe LQT2 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 9. Effects of an hERG activator, this compound, on electrophysiological properties of canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sophion.com [sophion.com]

ICA-105574: A Potent Activator of the hERG Potassium Channel - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human ether-à-go-go-related gene (hERG) potassium channel is a critical component in cardiac action potential repolarization. Its dysfunction, often associated with Long QT Syndrome (LQTS), can lead to life-threatening arrhythmias. ICA-105574, or 3-nitro-N-(4-phenoxyphenyl)-benzamide, has emerged as a potent and efficacious activator of the hERG channel, offering a potential therapeutic avenue for conditions associated with reduced hERG function. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, electrophysiological effects, and the experimental methodologies used to characterize its activity.

Introduction

The hERG (Kv11.1) potassium channel conducts the rapid delayed rectifier potassium current (IKr), which is essential for the timely repolarization of the cardiac action potential.[1] Rapid voltage-dependent inactivation is a hallmark of hERG channels, limiting outward potassium flow during the action potential plateau.[1][2] this compound is a small molecule that has been identified as a potent activator of the hERG channel.[3][4][5][6] Its primary mechanism of action is the profound attenuation of this inactivation process, leading to a significant increase in hERG current.[3][4][7] This property makes this compound a valuable research tool for studying hERG channel gating and a potential therapeutic agent for LQTS.[2][8]

Mechanism of Action

This compound exerts its activating effect on the hERG channel primarily by removing channel inactivation.[3][4] This is achieved by inducing a dramatic positive shift in the voltage dependence of inactivation.[1][4] Molecular modeling and mutagenesis studies suggest that this compound binds to a hydrophobic pocket within the pore domain of the channel.[1][7][9] This binding site is located between two adjacent subunits, bordered by the S5 and S6 transmembrane segments and the pore helix.[1][9] The binding of this compound is thought to stabilize the conformation of the selectivity filter, which is intrinsically linked to the inactivation gate, thereby preventing the channel from entering an inactivated state.[7][8]

Signaling Pathway of this compound Action

References

- 1. This compound Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological removal of human ether-à-go-go-related gene potassium channel inactivation by 3-nitro-N-(4-phenoxyphenyl) benzamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | hERG Channel Activator | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 6. This compound | hERG通道激活剂 | MCE [medchemexpress.cn]

- 7. Toward a Structural View of hERG Activation by the Small-Molecule Activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular insights into the rescue mechanism of an HERG activator against severe LQT2 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound interacts with a common binding site to elicit opposite effects on inactivation gating of EAG and ERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of ICA-105574 on Cardiac Action Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of ICA-105574 on the cardiac action potential. This compound is a potent and efficacious activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization. This document summarizes key quantitative data, details experimental methodologies for assessing its effects, and provides visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound primarily exerts its effects by modulating the gating properties of the hERG channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes. The principal mechanism is the removal of hERG channel inactivation.[1] This leads to a significant potentiation of the outward potassium current during the plateau phase of the cardiac action potential, thereby accelerating repolarization and shortening the action potential duration (APD).

Quantitative Effects on hERG Channels and Cardiac Action Potential

The following tables summarize the quantitative effects of this compound as reported in various studies.

Table 1: Potency and Efficacy of this compound on hERG Channels

| Parameter | Value | Species/Model | Reference |

| EC50 | 0.5 ± 0.1 µM | hERG channels | [1][2] |

| Hill Slope (nH) | 3.3 ± 0.2 | hERG channels | [1][2] |

| Current Amplification | > 10-fold | hERG channels | [1][3] |

| Voltage Dependence Shift of Inactivation | +183 mV (at 2 µM) | hERG1 channels | [4] |

| Activation V0.5 Shift | -11 mV (at 3 µM) | hERG1 channels | [3] |

Table 2: Effects of this compound on Cardiac Action Potential Duration (APD) and QT Interval

| Concentration/Dose | Effect on APD/QT Interval | Species/Model | Reference |

| 3-10 µM | Concentration-dependent shortening of APD | Guinea-pig ventricular myocytes | [1] |

| 3 µM | ~70% shortening of APD | Guinea-pig ventricular myocytes | [3] |

| 1 µM | Reverses APD prolongation induced by Dofetilide and Moxifloxacin | Guinea-pig ventricular myocytes | [1] |

| 10 mg/kg | Significant shortening of QT and QTc intervals | Anesthetized dogs | [5][6] |

| Not Specified | Significant shortening of QT, QTc, and MAP90 | Langendorff-perfused guinea-pig hearts | [5][6] |

Signaling Pathway and Mechanism of Action

The interaction of this compound with the hERG channel involves a direct binding to a hydrophobic pocket, which allosterically modifies the channel's inactivation gate.[4] This prevents the channel from entering its non-conducting inactivated state, thereby increasing the overall outward potassium current.

Caption: Mechanism of this compound action on the hERG channel.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IKr Measurement

This protocol is designed to measure the effects of this compound on the IKr current in isolated ventricular myocytes.

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from guinea pig or rabbit hearts.

-

Solutions:

-

Recording:

-

Cells are placed in a perfusion chamber on an inverted microscope and maintained at 37°C.[7]

-

Whole-cell configuration is achieved using glass microelectrodes with resistances of 1-2 MΩ.[7]

-

Membrane potential is held at a specific holding potential, and voltage steps are applied to elicit IKr currents.

-

Data is acquired using a patch-clamp amplifier and appropriate software.

-

-

Drug Application: A stable baseline is recorded for approximately 5 minutes before the application of this compound at various concentrations.[7]

Action Potential Duration (APD) Measurement in Isolated Myocytes

This protocol measures the effect of this compound on the action potential duration.

-

Cell and Solutions: Same as the patch-clamp protocol.

-

Recording:

-

Membrane potential is recorded under current-clamp conditions.[7]

-

Action potentials are elicited by applying a brief depolarizing stimulus (e.g., 2 ms) at a fixed frequency (e.g., every 5 seconds). The stimulus amplitude is set to approximately 1.2 times the threshold for eliciting an action potential.[7]

-

A stable baseline of action potentials is recorded before drug application.

-

-

Data Analysis: APD is measured at different levels of repolarization (e.g., APD90, the time taken to reach 90% repolarization).

Langendorff-Perfused Heart Model for QT Interval Measurement

This ex vivo model allows for the assessment of this compound's effects on the global cardiac electrical activity, reflected by the QT interval on a pseudo-ECG.

-

Heart Isolation: Guinea pig or rabbit hearts are rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: The heart is retrogradely perfused through the aorta with a warmed (37°C), oxygenated Krebs-Henseleit solution.

-

Recording:

-

Monophasic action potentials (MAPs) can be recorded from the epicardial surface.[8]

-

A volume-conducted ECG is recorded to measure the QT interval.

-

-

Drug Administration: this compound is added to the perfusate at desired concentrations after a stable baseline recording is obtained.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the effect of a compound like this compound on cardiac action potential.

Caption: Experimental workflow for cardiac electrophysiology studies.

Potential Therapeutic and Proarrhythmic Implications

The ability of this compound to shorten the cardiac action potential suggests its potential as a therapeutic agent for conditions associated with delayed repolarization, such as Long QT Syndrome (LQTS).[9] Studies have shown that this compound can prevent arrhythmias induced by IKr and IKs inhibitors.[9] However, it is also important to note that excessive shortening of the action potential can carry a proarrhythmic risk, potentially leading to arrhythmias similar to those seen in Short QT Syndrome.[6][9] Therefore, a careful evaluation of the therapeutic window is crucial for the development of hERG channel activators.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | hERG通道激活剂 | MCE [medchemexpress.cn]

- 3. HERG1 Channel Agonists and Cardiac Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of an hERG Activator, this compound, on Electrophysiological Properties of Canine Hearts [jstage.jst.go.jp]

- 6. Effects of an hERG activator, this compound, on electrophysiological properties of canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cardiac Action Potential Protocol [protocols.io]

- 8. scispace.com [scispace.com]

- 9. Compound this compound prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ICA-105574 in Preventing Cardiac Arrhythmias: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Impaired ventricular repolarization is a primary contributor to the development of potentially fatal cardiac arrhythmias, often associated with Long QT Syndrome (LQTS). A key player in this process is the human ether-à-go-go-related gene (hERG) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr). Dysfunction of this channel leads to a prolongation of the cardiac action potential, creating a substrate for arrhythmias. ICA-105574 has emerged as a potent and efficacious activator of the hERG channel, offering a promising therapeutic strategy for preventing such arrhythmias. This technical guide provides an in-depth overview of the mechanism of action, experimental validation, and quantitative data related to the antiarrhythmic properties of this compound.

Mechanism of Action: Targeting hERG Channel Inactivation

The principal mechanism by which this compound exerts its antiarrhythmic effect is through the potentiation of the hERG potassium channel.[1][2] It achieves this by specifically targeting and removing the channel's C-type inactivation, a critical process that normally reduces outward potassium flow during the cardiac action potential.[3] By removing this inactivation, this compound significantly increases the outward IKr current, leading to a more rapid and efficient repolarization of the ventricular myocytes.[1][4] This action effectively shortens the action potential duration (APD) in a concentration-dependent manner.[1]

Molecularly, this compound is proposed to bind to a hydrophobic pocket within the pore domain of the hERG channel.[3][5] This binding is thought to induce a subtle conformational change in the channel's selectivity filter, which disrupts the inactivation gating process.[6] Studies suggest a stoichiometric dependence, where the binding of multiple this compound molecules is necessary for the optimal activation of the channel.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Species/Model | Reference |

| EC50 for hERG Current Potentiation | 0.5 ± 0.1 µM | Cellular models | [1][2] |

| Hill Slope (nH) | 3.3 ± 0.2 | Cellular models | [1][2] |

| Shift in Voltage Dependence of Inactivation | +182 mV (at 2 µM) | Not Specified | [3] |

| Shift in Voltage Dependence of Activation | -11 mV (at 3 µM) | Not Specified | [3] |

| APD Shortening in Ventricular Myocytes | ~70% (at 3 µM) | Guinea Pig | [3] |

Table 2: In Vivo and Ex Vivo Efficacy of this compound

| Parameter | Effect | Species/Model | Reference |

| Drug-Induced Arrhythmias | Complete prevention | Intact Guinea Pig Hearts (IKr and IKs inhibitors) | [4] |

| QT/QTc Interval Prolongation | Reversal | Intact Guinea Pig Hearts | [4] |

| Transmural Dispersion of Repolarization | Antagonized increases | Intact Guinea Pig Hearts | [4] |

| QT Interval Instability | Antagonized increases | Intact Guinea Pig Hearts | [4] |

| Sotalol-Induced QT Prolongation | Significant shortening | Animal Model | [6] |

Experimental Protocols

In Vitro Electrophysiology in Guinea-Pig Ventricular Myocytes

-

Objective: To assess the effect of this compound on action potential duration (APD) and ion currents.

-

Methodology:

-

Isolation of ventricular myocytes from guinea-pig hearts.

-

Whole-cell patch-clamp technique to record action potentials and ion currents.

-

Action potentials are elicited by current injections.

-

Cells are perfused with a control solution, followed by solutions containing various concentrations of this compound (e.g., 3-10 µM).

-

To induce APD prolongation, cells are pre-treated with IKr inhibitors (e.g., Dofetilide) or IKs inhibitors.

-

The ability of this compound to reverse this prolongation is then measured.

-

Peak repolarizing currents are measured before and after the application of this compound in the presence of IKr inhibitors.

-

Langendorff-Perfused Intact Guinea-Pig Heart Model

-

Objective: To evaluate the antiarrhythmic and potential proarrhythmic effects of this compound in an ex vivo heart model.

-

Methodology:

-

Guinea-pig hearts are isolated and retrogradely perfused on a Langendorff apparatus with Krebs-Henseleit solution.

-

Electrocardiograms (ECG) are continuously recorded to measure QT and QTc intervals.

-

Arrhythmias are induced by perfusing the hearts with IKr and IKs inhibitors.

-

Once arrhythmias are established, this compound is administered to assess its ability to terminate the arrhythmia and restore normal sinus rhythm.

-

To assess proarrhythmic risk, hearts are perfused with higher concentrations of this compound in the absence of arrhythmia inducers to observe for any spontaneous arrhythmias.

-

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound in preventing arrhythmias.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | hERG通道激活剂 | MCE [medchemexpress.cn]

- 3. HERG1 Channel Agonists and Cardiac Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compound this compound prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular insights into the rescue mechanism of an HERG activator against severe LQT2 mutations - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Properties of ICA-105574: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical properties of ICA-105574, a potent and efficacious activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The information presented herein is intended to support research and development efforts in cardiology, pharmacology, and related fields.

Core Mechanism of Action

This compound primarily functions by modulating the gating properties of the hERG K+ channel. Its principal mechanism involves the removal of the channel's intrinsic inactivation, a critical process for normal cardiac repolarization.[1][2][3] This action leads to a significant potentiation of the outward potassium current (IKr), which plays a crucial role in the repolarization phase of the cardiac action potential. By attenuating inactivation, this compound effectively increases the number of conducting hERG channels at positive membrane potentials, thereby enhancing the repolarizing current.[4]

The binding site for this compound has been suggested to be a hydrophobic pocket located between adjacent subunits of the hERG channel, involving residues in the S5 and S6 transmembrane segments and the pore helix.[5][6][7] Interestingly, this compound exhibits opposite effects on the related Ether-a-go-go (EAG) K+ channels, where it enhances inactivation.[6][8] This differential activity is attributed to subtle differences in the inactivation mechanisms between the two channel types rather than a different binding site.[6][7]

Quantitative Biophysical Data

The following tables summarize the key quantitative biophysical parameters of this compound based on available literature.

| Parameter | Value | Channel/System | Reference(s) |

| Potency (EC50) | 0.5 ± 0.1 µM | hERG channel current | [1][2] |

| 0.42 ± 0.04 µM | hERG currents in HEK293 cells | [9] | |

| Hill Slope (nH) | 3.3 ± 0.2 | hERG channel current | [1][2] |

| 2.5 ± 0.3 | hERG currents in HEK293 cells | [9] | |

| Maximal Current Increase | > 10-fold | hERG current amplitude | [1][3] |

| 5.5 ± 0.3-fold | hERG currents in HEK293 cells | [9] | |

| Effect on Inactivation | Shifts voltage dependence to more positive potentials | hERG channels | [6][8] |

| Effect on Action Potential | Shortens action potential duration (APD) | Ventricular myocytes | [1][10] |

| Inhibition of hEAG1 (IC50) | 1.38 ± 0.04 µM (peak current) | hEAG1 channels | [8] |

| 0.44 ± 0.03 µM (end of pulse) | hEAG1 channels | [8] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound on the hERG channel.

Caption: Mechanism of this compound action on the hERG channel gating and cardiac repolarization.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Activity on hERG Channels

This protocol outlines the general steps for characterizing the effects of this compound on hERG channels expressed in a mammalian cell line (e.g., HEK293) using the whole-cell patch-clamp technique.

1. Cell Preparation:

-

Culture HEK293 cells stably expressing the hERG channel in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., 0.5 mg/mL geneticin).

-

Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

-

External Solution (in mM): 130 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 12.5 Dextrose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP. Adjust pH to 7.3 with KOH.

-

This compound Stock Solution: Prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). Dilute to final concentrations in the external solution immediately before use.

3. Electrophysiological Recording:

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Establish a gigaohm seal (≥1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

4. Voltage Protocol:

-

To elicit hERG currents, apply a depolarizing step to a test potential (e.g., +20 mV to +40 mV) for 1-2 seconds to activate and inactivate the channels.

-

Follow with a repolarizing step to a potential where the tail current is measured (e.g., -50 mV) to observe the deactivating tail current, which reflects the population of channels that were open at the end of the depolarizing pulse.

-

Repeat this voltage protocol at a regular interval (e.g., every 10-15 seconds) to monitor current stability.

5. Data Acquisition and Analysis:

-

Record currents using a patch-clamp amplifier and digitize the data.

-

After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound.

-

Measure the peak tail current amplitude at each concentration.

-

Construct a concentration-response curve by plotting the normalized current potentiation against the logarithm of the this compound concentration.

-

Fit the data with the Hill equation to determine the EC50 and Hill coefficient.

Caption: Experimental workflow for patch-clamp analysis of this compound on hERG channels.

Therapeutic Potential and Implications

The ability of this compound to enhance IKr and shorten the cardiac action potential duration suggests its potential as a therapeutic agent for Long QT Syndrome (LQTS), particularly LQT2, which is caused by loss-of-function mutations in the hERG gene.[10][11] By restoring the deficient repolarizing current, this compound may help to normalize the QT interval and reduce the risk of life-threatening arrhythmias associated with this condition.[10][11] However, it is important to note that excessive shortening of the action potential can also be pro-arrhythmic, indicating a need for careful dose-titration and evaluation of the therapeutic window.[10][12] Further research is warranted to fully elucidate the clinical utility of hERG channel activators like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | hERG通道激活剂 | MCE [medchemexpress.cn]

- 3. This compound | hERG Channel Activator | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 4. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound interacts with a common binding site to elicit opposite effects on inactivation gating of EAG and ERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 8. This compound Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 10. Compound this compound prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular insights into the rescue mechanism of an HERG activator against severe LQT2 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of an hERG activator, this compound, on electrophysiological properties of canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

The hERG Activator ICA-105574: A Potential Therapeutic for Long QT Syndrome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Long QT Syndrome (LQTS) is a cardiac disorder characterized by prolonged ventricular repolarization, which can lead to life-threatening arrhythmias such as Torsades de Pointes (TdP). The most common forms, LQT1 and LQT2, are caused by loss-of-function mutations in genes encoding potassium channels critical for cardiac action potential duration. ICA-105574, a potent and selective activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, has emerged as a promising therapeutic candidate. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its study.

Introduction to Long QT Syndrome and the Role of hERG

The cardiac action potential is a complex interplay of ion currents that orchestrate the heart's contraction and relaxation. The repolarization phase is primarily driven by the efflux of potassium ions through various channels. Two key currents are the rapid delayed rectifier potassium current (IKr) and the slow delayed rectifier potassium current (IKs).[1][2][3] IKr, conducted by the hERG (Kv11.1) channel, plays a crucial role in terminating the plateau phase and initiating repolarization.

Mutations in the KCNH2 gene, which encodes the hERG channel, can lead to LQT2, a subtype of Long QT Syndrome.[2] These mutations often result in a reduced IKr current, leading to a prolonged QT interval on the electrocardiogram (ECG) and an increased risk of fatal arrhythmias.[2] Acquired LQTS can also occur due to the blockade of hERG channels by various medications.[3] Therefore, strategies to enhance hERG channel function are of significant therapeutic interest.

This compound: A Novel hERG Channel Activator

This compound is a small molecule that acts as a potent activator of the hERG potassium channel. Its primary mechanism of action is the removal of the channel's intrinsic inactivation process.[4][5][6] This leads to a significant increase in the outward potassium current during the cardiac action potential, effectively shortening its duration.

Mechanism of Action

This compound binds to a hydrophobic pocket located between two adjacent subunits of the hERG channel, involving the S5 and S6 segments and the pore helix.[7] This binding allosterically modulates the channel's gating machinery, making the inactivated state less favorable. The result is a pronounced positive shift in the voltage dependence of inactivation.[8] Molecular dynamics simulations suggest that this compound stabilizes the selectivity filter in a conformation that is permissive for potassium ion conduction.[9][10]

Preclinical Efficacy of this compound

The therapeutic potential of this compound has been evaluated in a range of preclinical models, from single-cell electrophysiology to in vivo animal studies. These studies have consistently demonstrated its ability to shorten cardiac repolarization and suppress arrhythmias.

In Vitro Electrophysiology

Patch-clamp experiments on cells stably expressing hERG channels have shown that this compound potently increases IKr current. It significantly shortens the action potential duration (APD) in isolated ventricular myocytes.[4][11]

Ex Vivo and In Vivo Models

In Langendorff-perfused guinea pig hearts, this compound has been shown to shorten the QT and QTc intervals.[12] Studies in anesthetized dogs have also demonstrated a significant shortening of the QT and QTc intervals at clinically relevant plasma concentrations.[12] Furthermore, this compound has been shown to be effective in animal models of LQT2 and LQT8, where it ameliorated the arrhythmic substrate.[9][13]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line | Reference |

| EC50 for hERG activation | 0.5 ± 0.1 µM | HEK293 | [4][5][6] |

| Hill Slope (nH) | 3.3 ± 0.2 | HEK293 | [4][5][6] |

| APD90 Shortening (at 3 µM) | ~70% | Guinea Pig Ventricular Myocytes | [7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dose | Effect | Reference |

| Anesthetized Dog | 10 mg/kg | Significant QT and QTc shortening | [12] |

| LQT8 Porcine Model | 3 mg/kg | Immediate and pronounced QTc shortening (~28%) | [13][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Whole-Cell Patch Clamp Electrophysiology

Objective: To measure the effect of this compound on hERG potassium currents in a heterologous expression system.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human KCNH2 gene.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

Internal Solution (in mM): 120 KCl, 10 EGTA, 10 HEPES, 5 MgATP, 1 CaCl2; pH 7.2 with KOH.

Procedure:

-

Culture HEK293-hERG cells to 70-80% confluency.

-

Harvest cells using a gentle detachment solution and resuspend in the external solution.

-

Transfer the cell suspension to the recording chamber on the stage of an inverted microscope.

-

Pull borosilicate glass microelectrodes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a single cell with the microelectrode and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline hERG currents using a voltage-clamp protocol (e.g., depolarizing step to +20 mV for 2 seconds from a holding potential of -80 mV, followed by a repolarizing step to -50 mV to elicit the tail current).

-

Perfuse the recording chamber with the external solution containing various concentrations of this compound and record the resulting changes in hERG current.

Langendorff-Perfused Isolated Heart Model

Objective: To assess the effect of this compound on cardiac electrophysiology in an ex vivo heart model.

Animal Model: Male Hartley guinea pig (300-400 g).

Perfusion Solution (Krebs-Henseleit, in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 Glucose, 2.0 CaCl2; gassed with 95% O2 / 5% CO2.

Procedure:

-

Anesthetize the guinea pig and perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.

-

Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure.

-

Allow the heart to stabilize for at least 30 minutes.

-

Record baseline ECG and monophasic action potentials (MAPs).

-

Introduce this compound into the perfusate at increasing concentrations.

-

Continuously monitor and record ECG and MAP parameters (e.g., QT interval, APD).

Molecular Dynamics Simulation

Objective: To investigate the binding mode and mechanism of action of this compound on the hERG channel at an atomic level.

Software: GROMACS, AMBER, or similar molecular dynamics package.

Force Field: CHARMM36m or AMBER ff14SB for the protein, and a compatible force field for the lipid bilayer and this compound.

Procedure:

-

Obtain a high-resolution structure of the hERG channel (e.g., from the Protein Data Bank).

-

Embed the channel in a hydrated lipid bilayer (e.g., POPC).

-

Parameterize the this compound molecule using quantum mechanical calculations.

-

Dock this compound into its putative binding site on the hERG channel.

-

Perform energy minimization and equilibration of the entire system.

-

Run production molecular dynamics simulations for a sufficient duration (nanoseconds to microseconds) to observe stable binding and conformational changes.

-

Analyze the trajectories to study protein-ligand interactions, conformational changes in the selectivity filter, and ion permeation events.

Signaling Pathway

The therapeutic effect of this compound is mediated by its direct interaction with the hERG channel, leading to an increased IKr current and subsequent shortening of the cardiac action potential.

Conclusion and Future Directions

This compound represents a promising, targeted therapeutic approach for the treatment of Long QT Syndrome, particularly LQT2. Its well-defined mechanism of action and consistent preclinical efficacy make it a strong candidate for further development. Future research should focus on clinical trials to establish its safety and efficacy in patients with LQTS. Additionally, the development of derivatives with improved pharmacokinetic and pharmacodynamic properties could further enhance the therapeutic potential of hERG channel activators. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers in this field.

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. rupress.org [rupress.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular dynamics: a powerful tool for studying the medicinal chemistry of ion channel modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellmicrosystems.com [cellmicrosystems.com]

- 6. researchgate.net [researchgate.net]

- 7. Modulation of hERG potassium currents in HEK-293 cells by protein kinase C. Evidence for direct phosphorylation of pore forming subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The canine Purkinje fiber: an in vitro model system for acquired long QT syndrome and drug-induced arrhythmogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sophion.com [sophion.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Simulating Ion Channels [channotation.org]

- 14. Langendorff Heart Studies - CorDynamics [cordynamics.com]

Preliminary Efficacy of ICA-105574: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICA-105574 is a novel small molecule that has demonstrated significant potential as a modulator of potassium channel activity, particularly the human Ether-à-go-go-Related Gene (hERG) and Ether-à-go-go (EAG) channels. These channels play a critical role in cardiac repolarization and neuronal excitability. Preliminary studies have highlighted the compound's unique efficacy in preventing cardiac arrhythmias by targeting the inactivation gating mechanism of these channels. This technical guide provides an in-depth summary of the available preclinical data on this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Modulation of Inactivation Gating

The primary mechanism of action of this compound is the modulation of the inactivation gating of hERG and hEAG potassium channels.[1][2] Inactivation is a critical process that regulates the flow of potassium ions through these channels.

-

On hERG Channels: this compound acts as a potent activator by attenuating hERG channel inactivation.[3][4] This leads to an increased outward potassium current, which in turn shortens the cardiac action potential duration.[3] The compound shifts the voltage dependence of inactivation to more positive potentials, effectively removing the inactivation at physiological membrane potentials.[5]

-

On hEAG Channels: In contrast to its effect on hERG channels, this compound enhances the inactivation of hEAG channels.[1][2]

Molecular modeling and site-directed mutagenesis studies have identified the binding site for this compound within a hydrophobic pocket. This pocket is located between the S5/pore helix/S6 region of one subunit and the S6 of an adjacent subunit of the channel.[1][4] Interestingly, this compound appears to bind to the same site in both hERG and hEAG channels to produce its opposing functional effects.[2]

Quantitative Efficacy Data

The following tables summarize the key quantitative data from preliminary studies on this compound.

Table 1: In Vitro Efficacy of this compound on hERG Channels

| Parameter | Value | Cell Line | Reference |

| EC50 for current potentiation | 0.5 ± 0.1 µM | HEK293 | [3] |

| Hill Slope (nH) | 3.3 ± 0.2 | HEK293 | [3] |

| Maximal current increase | > 10-fold | HEK293 | [3] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Dose | Effect | Reference |

| Guinea Pig (ventricular myocytes) | 3-10 µM | Concentration-dependent shortening of action potential duration | [3] |

| Guinea Pig (Langendorff-perfused hearts) | Not specified | Shortened QT and QTc intervals and monophasic action potential duration (MAP90) | [6] |

| Anesthetized Dogs | 10 mg/kg | Significantly shortened QT and QTc intervals | [6] |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

The effects of this compound on hERG and hEAG channels were primarily investigated using the whole-cell patch-clamp technique in Human Embryonic Kidney (HEK293) cells stably expressing these channels.[6]

-

Cell Culture: HEK293 cells were cultured in standard media and transfected with the appropriate channel-expressing plasmids.

-

Electrophysiological Recordings:

-

Pipette Solution (Intracellular): Typically contained (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 5 EGTA, and 5 ATP-Mg, adjusted to pH 7.2 with KOH.

-

Bath Solution (Extracellular): Typically contained (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH.

-

Voltage-Clamp Protocols: To study the effect on channel activation and inactivation, various voltage protocols were employed. A typical protocol to elicit hERG currents involved a holding potential of -80 mV, followed by a depolarizing pulse to potentials between -50 mV and +60 mV to activate the channels, and then a repolarizing pulse to -50 mV to measure the tail currents. The effect of this compound was assessed by comparing the current amplitudes and kinetics before and after the application of the compound.

-

-

Data Analysis: Concentration-response curves were generated by plotting the increase in current amplitude against the concentration of this compound and fitted with the Hill equation to determine the EC50 and Hill slope.[3]

Ex Vivo and In Vivo Animal Studies

-

Isolated Langendorff-Perfused Guinea Pig Hearts:

-

Preparation: Guinea pigs were heparinized and anesthetized, and their hearts were rapidly excised and mounted on a Langendorff apparatus. The hearts were retrogradely perfused with Krebs-Henseleit solution.

-

Electrophysiological Recordings: Monophasic action potentials (MAPs) and electrocardiograms (ECGs) were recorded to assess the effects of this compound on action potential duration and QT interval.[6]

-

-

Anesthetized Dog Model:

-

Preparation: Dogs were anesthetized, and ECGs were recorded continuously.

-

Drug Administration: this compound was administered intravenously.

-

Data Collection: ECG parameters, including QT and QTc intervals, were measured before, during, and after drug infusion. Plasma concentrations of this compound were also determined.[6]

-

-

Arrhythmia Induction Models: In some studies, arrhythmias were induced in guinea pigs using IKr and IKs inhibitors to mimic long QT syndrome. The ability of this compound to prevent these arrhythmias was then evaluated.[7]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of this compound action on hERG channels.

Caption: Experimental workflow for evaluating this compound efficacy.

Conclusion and Future Directions

The preliminary data strongly suggest that this compound is a potent and efficacious modulator of hERG potassium channels with a clear mechanism of action. Its ability to shorten the action potential duration and prevent arrhythmias in preclinical models makes it a promising candidate for further development as a therapeutic agent for long QT syndrome and other related cardiac channelopathies. However, it is important to note that at higher concentrations, this compound has shown a potential proarrhythmic risk in normal hearts, indicating that a careful therapeutic window must be established.[7] Future studies should focus on comprehensive safety and toxicology assessments, as well as clinical trials to evaluate its efficacy and safety in humans.

References

- 1. This compound Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Models of HERG Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compound this compound prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound interacts with a common binding site to elicit opposite effects on inactivation gating of EAG and ERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of C-type inactivation in the hERG potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [A simple, rapid method to isolate cardiac myocytes from rat and guinea-pig] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ICA-105574 in In Vitro Patch Clamp Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

ICA-105574 is a potent small molecule modulator of voltage-gated potassium channels. In in vitro patch clamp studies, it is primarily characterized as a potent and efficacious activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1). Its principal mechanism of action is the attenuation of hERG channel inactivation, leading to a significant increase in outward potassium current.[1][2][3] This property makes this compound a valuable pharmacological tool for studying hERG channel gating and physiology. In cardiac myocytes, this leads to a shortening of the action potential duration.[1][4]

Interestingly, this compound exhibits opposite effects on the related Ether-à-go-go (EAG) channel (Kv10.1), where it enhances inactivation.[2][5][6] While the "ICA" series of compounds includes selective openers for KCNQ2/3 channels, such as ICA-27243 and ICA-069673, this compound is not primarily active on this channel subtype.[5]

These application notes provide detailed protocols for utilizing this compound in in vitro whole-cell patch clamp electrophysiology, focusing on its effects on hERG channels.

Data Presentation

Table 1: Electrophysiological Effects of this compound on hERG Channels

| Parameter | Value | Cell Type | Reference |

| EC50 for hERG Current Potentiation | 0.5 ± 0.1 µM | Not Specified | [1] |

| 0.42 ± 0.04 µM | HEK293 cells | [7][8] | |

| Hill Slope (nH) | 3.3 ± 0.2 | Not Specified | [1] |

| 2.5 ± 0.3 | HEK293 cells | [7] | |

| Maximal Current Increase (Emax) | > 10-fold | Not Specified | [1] |

| 5.5 ± 0.3-fold | HEK293 cells | [7] | |

| Mechanism of Action | Removes hERG channel inactivation by shifting the voltage dependence of inactivation to more positive potentials.[1][2][3][5] | Various | [1][2][3][5] |

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Recording of hERG Currents

This protocol describes the methodology for recording hERG currents from stably transfected mammalian cell lines (e.g., HEK293 or CHO cells) and assessing the effect of this compound.

1. Cell Culture and Preparation:

-

Culture HEK293 or CHO cells stably expressing the hERG channel subunit (KCNH2) using standard cell culture techniques.

-

On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution to ensure channel integrity.

-

Resuspend the cells in the extracellular recording solution and allow them to recover for at least 30 minutes before recording.

2. Solutions and Reagents:

-

Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[7]

-

Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Working Solutions: Dilute the this compound stock solution in the extracellular solution to the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) immediately before use. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.

3. Patch Clamp Electrophysiology:

-

Use a patch clamp amplifier and data acquisition system (e.g., Axopatch 200B).

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Obtain a giga-ohm seal (>1 GΩ) on a single cell and establish the whole-cell configuration.

-

Allow the cell to stabilize for 3-5 minutes before starting the voltage protocols.

-

Hold the cell at a holding potential of -80 mV.

4. Voltage Protocol for hERG Activation and Inactivation:

-

To elicit hERG currents, apply a depolarizing step to +20 mV for 2-5 seconds to activate the channels.

-

Follow this with a repolarizing step to -50 mV to observe the characteristic large tail current, which is a result of rapid recovery from inactivation before deactivation.

-

Repeat this voltage protocol at a regular interval (e.g., every 15-30 seconds) to monitor the current amplitude.

5. Application of this compound:

-

After obtaining a stable baseline recording of hERG currents, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Allow sufficient time for the drug effect to reach a steady state (typically 3-5 minutes).

-

To determine a concentration-response curve, apply increasing concentrations of this compound in a cumulative or non-cumulative manner.

6. Data Analysis:

-

Measure the peak tail current amplitude at -50 mV in the absence and presence of different concentrations of this compound.

-

Plot the percentage increase in current as a function of the this compound concentration.

-

Fit the concentration-response data to the Hill equation to determine the EC50 and Hill slope.

Mandatory Visualizations

Caption: Experimental workflow for in vitro patch clamp studies of this compound on hERG channels.

Caption: Proposed mechanism of action of this compound on the hERG potassium channel.

References

- 1. This compound Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kcnq (Kv7) channels exhibit frequency-dependent responses via partial inductor-like gating dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-throughput evaluation of epilepsy-associated KCNQ2 variants reveals functional and pharmacological heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Four drug-sensitive subunits are required for maximal effect of a voltage sensor–targeted KCNQ opener - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective KCNQ2/3 Potassium Channel Opener ICA-069673 Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound interacts with a common binding site to elicit opposite effects on inactivation gating of EAG and ERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. maxcyte.com [maxcyte.com]

- 8. Novel KCNQ2 channel activators discovered using fluorescence-based and automated patch-clamp-based high-throughput screening techniques - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ICA-105574 in Guinea Pig Ventricular Myocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICA-105574 is a potent and selective activator of the human ether-à-go-go-related gene (hERG) potassium channel, which conducts the rapid component of the delayed rectifier potassium current (IKr). In guinea pig ventricular myocytes, IKr is a critical component of phase 3 repolarization of the cardiac action potential. Activation of IKr by this compound leads to a significant shortening of the action potential duration (APD).[1][2] The primary mechanism of action for this compound is the removal of hERG channel inactivation, which markedly increases the IKr current.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in isolated guinea pig ventricular myocytes, with a particular focus on its effects on cardiac repolarization and its interaction with the slow component of the delayed rectifier potassium current (IKs). While this compound is highly selective for IKr, its potent activation of this current can functionally compensate for the inhibition of other repolarizing currents, such as IKs. This makes it a valuable pharmacological tool for dissecting the roles of IKr and IKs in ventricular repolarization and arrhythmogenesis.

Data Presentation

The following table summarizes the key quantitative effects of this compound on guinea pig ventricular myocytes and the hERG channel.

| Parameter | Species/Cell Line | Concentration | Effect | Reference |

| Action Potential Duration (APD) | Guinea Pig Ventricular Myocytes | 3-10 µM | Concentration-dependent shortening | [2] |

| hERG (IKr) Current Amplitude | HEK293 cells expressing hERG | EC50: 0.5 ± 0.1 µM | >10-fold increase | [2][3] |

| hERG (IKr) Current Hill Slope | HEK293 cells expressing hERG | - | 3.3 ± 0.2 | [2][3] |

| Arrhythmia Prevention | Intact Guinea Pig Hearts | Not specified | Completely prevented ventricular arrhythmias induced by IKr and IKs inhibitors | [1] |

| Reversal of APD Prolongation | Guinea Pig Ventricular Myocytes | 3 µM | Completely reverses APD prolongation when combined with NS1643 (10 µM) | [2] |

| Reversal of Current Inhibition | Guinea Pig Ventricular Myocytes | 1 µM | Reverses the inhibition of peak repolarizing currents by Dofetilide and Moxifloxacin to control levels | [2] |

Signaling Pathways and Mechanisms

The following diagram illustrates the primary mechanism of action of this compound on the hERG (IKr) channel and its subsequent effect on the cardiac action potential.

Experimental Protocols

Isolation of Guinea Pig Ventricular Myocytes

This protocol describes the enzymatic dissociation of ventricular myocytes from an adult guinea pig heart.

Materials:

-

Langendorff perfusion system

-

Tyrode's solution (in mM): 135 NaCl, 5.4 KCl, 1.0 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

Ca2+-free Tyrode's solution

-

Enzyme solution: Ca2+-free Tyrode's solution containing 1 mg/mL collagenase type II and 0.1 mg/mL protease type XIV.

-

KB solution (in mM): 70 KOH, 50 L-glutamic acid, 40 KCl, 20 KH2PO4, 20 taurine, 10 HEPES, 10 glucose, 0.5 EGTA, 1 MgCl2; pH 7.4 with KOH.

Procedure:

-

Anesthetize a guinea pig according to approved institutional animal care and use committee protocols.

-

Rapidly excise the heart and place it in ice-cold Tyrode's solution.

-

Cannulate the aorta on the Langendorff apparatus and perfuse with oxygenated (95% O2 / 5% CO2) Tyrode's solution at 37°C for 5 minutes to clear the blood.

-

Switch the perfusion to Ca2+-free Tyrode's solution for 5-7 minutes.

-

Perfuse with the enzyme solution for 10-15 minutes, or until the heart becomes flaccid.

-

Detach the ventricles, mince the tissue in KB solution, and gently triturate to release individual myocytes.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Allow the myocytes to settle, then resuspend them in fresh KB solution. Cells are stored at 4°C and used within 8 hours.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the recording of action potentials and ionic currents from isolated guinea pig ventricular myocytes.

Solutions:

-

External Solution (for AP and IKr recording): Tyrode's solution with 1.8 mM CaCl2.

-

Pipette Solution (for AP and IKr recording): (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 Na-GTP, 10 EGTA; pH 7.2 with KOH.

-

External Solution (for IKs recording): Tyrode's solution with 1.8 mM CaCl2 and an IKr blocker (e.g., 1 µM Dofetilide or 3 µM E-4031).

-

Pipette Solution (for IKs recording): Same as for AP and IKr recording.

Procedure:

-

Place a coverslip with adherent myocytes in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the appropriate external solution at 35-37°C.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with pipette solution.

-

Form a giga-ohm seal with a healthy, rod-shaped myocyte.

-

Rupture the patch of membrane to achieve the whole-cell configuration.

-

Allow the cell to dialyze with the pipette solution for at least 5 minutes before recording.

Action Potential Recording:

-

Switch the amplifier to current-clamp mode.

-

Elicit action potentials by injecting brief (2-4 ms) suprathreshold current pulses at a desired frequency (e.g., 1 Hz).

-

Record baseline action potentials.

-

Perfuse the chamber with the external solution containing the desired concentration of this compound.

-

Record steady-state action potentials in the presence of the compound.

IKr and IKs Recording:

-

Switch the amplifier to voltage-clamp mode.

-

To record IKr, use a voltage protocol to elicit the current (e.g., hold at -80 mV, depolarize to +20 mV for 2 seconds, and repolarize to -50 mV to record the tail current).

-

To isolate IKs, add a selective IKr blocker to the external solution and use a voltage protocol appropriate for IKs (e.g., hold at -50 mV, depolarize to various potentials between -20 and +60 mV for 5 seconds, and repolarize to -50 mV).

-

Record baseline currents.

-

Apply this compound and/or an IKs blocker (e.g., HMR-1556) to investigate their effects.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for investigating the effects of this compound and the logical relationship of its impact on cardiac repolarization, particularly in the context of IKs inhibition.

Conclusion

This compound is a valuable pharmacological tool for studying cardiac repolarization in guinea pig ventricular myocytes. Its potent and selective activation of IKr allows for the investigation of the role of this current in shaping the action potential. Furthermore, its ability to counteract the effects of IKs inhibition provides a powerful model for understanding the compensatory mechanisms that maintain cardiac electrical stability. The protocols and information provided herein serve as a guide for researchers to effectively utilize this compound in their studies of cardiac electrophysiology and pharmacology.

References

Application Notes and Protocols for ICA-105574 in Animal Models of Arrhythmia

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICA-105574 is a potent and specific activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr).[1][2][3] Pathological reduction in IKr, due to genetic mutations or off-target drug effects, can lead to a prolongation of the cardiac action potential and an increased risk of life-threatening arrhythmias, such as Torsades de Pointes (TdP).[4] this compound enhances IKr by removing the channel's natural inactivation process, thereby increasing the repolarizing current.[1][2][3] This mechanism suggests its potential as a therapeutic agent for arrhythmias associated with delayed cardiac repolarization. These application notes provide detailed protocols for investigating the anti-arrhythmic properties of this compound in established guinea pig and canine arrhythmia models.

Mechanism of Action

This compound exerts its effects by directly binding to the hERG channel. This interaction causes a significant positive shift in the voltage dependence of C-type inactivation, effectively removing this inactivation at physiological membrane potentials.[5] This leads to a more than 10-fold potentiation of the IKr current amplitude, with an EC50 value of approximately 0.5 µM.[1][2][3] By augmenting the repolarizing IKr, this compound shortens the action potential duration (APD) in ventricular myocytes in a concentration-dependent manner.[1][3] This shortening of the APD is the primary mechanism behind its anti-arrhythmic effects in models of delayed repolarization.

Data Presentation

Table 1: Electrophysiological Effects of this compound in Guinea Pig Ventricular Myocytes

| Parameter | Concentration (µM) | Effect | Reference |

| hERG Current | 0.5 | EC50 for >10-fold current potentiation | [1][2][3] |

| Action Potential Duration (APD) | 3-10 | Concentration-dependent shortening | [1][3] |

| Dofetilide-induced APD Prolongation | 1 | Reverses inhibition of peak repolarizing currents | [1] |

| NS1643-induced APD Prolongation | 3 | Completely reverses APD prolongation (in combination with 10 µM NS1643) | [1] |

Table 2: Anti-Arrhythmic Effects of this compound in Langendorff-Perfused Guinea Pig Hearts

| Arrhythmia Model | This compound Concentration | Outcome | Reference |

| IKr and IKs Inhibitor-induced | Not specified | Completely prevented ventricular arrhythmias | [1] |

| Normal Hearts | Higher concentrations | Potential proarrhythmic risk | [1] |

Table 3: In Vivo Electrophysiological Effects of this compound in Anesthetized Dogs

| Dose | Free Plasma Concentration (approx.) | Effect on QT/QTc Interval | Reference |

| 10 mg/kg | 1.7 µM | Significant shortening | [6] |

Experimental Protocols

Protocol 1: Evaluation of this compound in a Langendorff-Perfused Guinea Pig Heart Model of Drug-Induced Arrhythmia

This protocol describes the induction of arrhythmias in an isolated guinea pig heart using inhibitors of IKr and IKs, and the subsequent evaluation of the anti-arrhythmic effects of this compound.

1. Heart Preparation and Langendorff Perfusion:

-

Anesthetize a male Dunkin-Hartley guinea pig (300-400g) with an appropriate anesthetic.

-

Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.

-

Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11) gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

-

Maintain a constant perfusion pressure of 60-80 mmHg and a temperature of 37°C.

-

Allow the heart to stabilize for at least 30 minutes.[7]

2. Electrophysiological Recordings:

-

Place recording electrodes on the epicardial surface of the right and left ventricles to record monophasic action potentials (MAPs).

-

Record a surface electrocardiogram (ECG) simultaneously.

-

Continuously monitor heart rate, QT interval, and MAP duration at 90% repolarization (MAPD90).

3. Arrhythmia Induction:

-

Following the stabilization period, perfuse the heart with a combination of an IKr inhibitor (e.g., E-4031, 10-100 nM) and an IKs inhibitor (e.g., Chromanol 293B, 10 µM) to induce a significant prolongation of the QT interval and promote arrhythmias.[8]

-

Monitor for the occurrence of early afterdepolarizations (EADs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

4. Application of this compound:

-

Once a stable arrhythmic state is achieved, or after a defined period of perfusion with the IKr/IKs inhibitors, introduce this compound into the perfusate at desired concentrations (e.g., 0.1, 0.3, 1, 3 µM).

-

Administer each concentration for a period of 15-20 minutes to allow for equilibration.

-

Continuously record electrophysiological parameters and assess the ability of this compound to reverse QT prolongation and suppress arrhythmias.

Protocol 2: In Vivo Evaluation of this compound in an Anesthetized Dog Model

This protocol outlines the in vivo assessment of this compound's effects on cardiac electrophysiology in anesthetized dogs. While a specific arrhythmia induction protocol for this model with this compound is not detailed in the provided search results, a general methodology for electrophysiological studies in anesthetized dogs is presented.

1. Animal Preparation and Anesthesia:

-

Use healthy adult beagle dogs of either sex.

-

Anesthetize the animals with an appropriate anesthetic regimen (e.g., induction with thiopental and maintenance with isoflurane).[9]

-

Mechanically ventilate the dogs and monitor vital signs (heart rate, blood pressure, body temperature) throughout the experiment.

2. Electrophysiological Monitoring:

-

Place needle electrodes subcutaneously to record a standard lead II ECG.

-

Introduce a catheter with recording electrodes into the right ventricle via the femoral vein for intracardiac recordings.

-

Continuously record surface ECG and intracardiac electrograms.

3. Drug Administration:

-

Administer this compound intravenously. A dose of 10 mg/kg has been shown to achieve a free plasma concentration of approximately 1.7 µM.[6]

-

The vehicle for in vivo administration can be a mixture of 10% N,N-dimethylacetamide, 70% polyethylene glycol 400, and 20% water for injection.

-

Monitor ECG parameters (QT, QTc, heart rate) before, during, and after drug administration.

4. Data Analysis:

-

Measure the QT interval and correct for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's correction).

-

Analyze changes in electrophysiological parameters from baseline following the administration of this compound.

Conclusion

This compound demonstrates significant potential as an anti-arrhythmic agent in preclinical models of delayed cardiac repolarization. Its mechanism of action, centered on the activation of the hERG channel through the removal of inactivation, effectively shortens the action potential duration and QT interval. The provided protocols offer a framework for the continued investigation of this compound and other hERG channel activators in both ex vivo and in vivo settings. Careful consideration should be given to the potential for proarrhythmic effects at higher concentrations.[1] Further studies are warranted to fully elucidate its therapeutic window and potential clinical applications.

References

- 1. Compound this compound prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | hERG通道激活剂 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blockade of ICa suppresses early afterdepolarizations and reduces transmural dispersion of repolarization in a whole heart model of chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of an hERG activator, this compound, on electrophysiological properties of canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. Anesthesia & Arrhythmias in Dogs [cliniciansbrief.com]

Application Notes and Protocols for ICA-105574 in Shortening Action Potential Duration

For Researchers, Scientists, and Drug Development Professionals

Introduction